molecular formula C8H12N4O B12876749 (4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone

(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12876749
M. Wt: 180.21 g/mol
InChI Key: BCTKLWHOWGYBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features an imidazole ring substituted with an amino group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-amino-1H-imidazole with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage between the imidazole and pyrrolidine rings. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-amino-1H-imidazol-5-yl)(piperidin-1-yl)methanone
  • (4-amino-1H-imidazol-5-yl)(morpholin-1-yl)methanone
  • (4-amino-1H-imidazol-5-yl)(azetidin-1-yl)methanone

Uniqueness

(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of both an imidazole and a pyrrolidine ring, which confer specific chemical and biological properties. The combination of these rings allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and antiviral properties, along with relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C8H12N4O\text{C}_8\text{H}_{12}\text{N}_4\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several important properties:

Antibacterial Activity

Research indicates that derivatives of pyrrolidine, including those similar to this compound, exhibit significant antibacterial effects. For instance, a study evaluated the antibacterial activity of several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Bacterial Strain
Pyrrolidine Derivative0.0039S. aureus
Pyrrolidine Derivative0.025E. coli

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. A study on monomeric alkaloids demonstrated that certain pyrrolidine derivatives possess antifungal properties against various fungal strains. The effectiveness was attributed to specific structural features of the compounds .

Antiviral Activity

The antiviral potential of imidazole derivatives, including those containing pyrrolidine moieties, has been documented in patent literature. These compounds were found to inhibit viral replication mechanisms effectively, suggesting that this compound may also exhibit similar antiviral properties .

Case Studies

Case Study 1: Antibacterial Efficacy
A notable study evaluated the efficacy of a series of imidazole-based compounds against resistant bacterial strains. The study highlighted that modifications to the imidazole ring significantly enhanced antibacterial activity, with some compounds achieving complete bacterial death within 8 hours .

Case Study 2: Antiviral Properties
Another investigation focused on the antiviral effects of imidazole derivatives against influenza viruses. The results indicated that specific modifications in the structure led to increased potency in inhibiting viral replication .

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of compounds similar to this compound:

  • Electron-Drawing Groups : The presence of electron-withdrawing groups on the pyrrolidine ring was found to enhance antibacterial activity significantly.
  • Substituent Effects : Different substituents on the imidazole ring influenced both antibacterial and antifungal activities, indicating a structure-activity relationship that could guide future drug design .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

(4-amino-1H-imidazol-5-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C8H12N4O/c9-7-6(10-5-11-7)8(13)12-3-1-2-4-12/h5H,1-4,9H2,(H,10,11)

InChI Key

BCTKLWHOWGYBFD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CN2)N

Origin of Product

United States

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